6-(2,5-Dimethylphenyl)pyridazine-3-thiol

Purity Procurement Quality Control

Researchers requiring position-specific pyridazine building blocks face isomer contamination that confounds SAR. 6-(2,5-Dimethylphenyl)pyridazine-3-thiol (CAS 71823-14-8) delivers the exact 2,5-dimethyl substitution pattern critical for binding orientation and metabolic stability. • Unique 2,5-dimethyl steric profile enhances selectivity for hydrophobic kinase pockets and GPCR targets. • Thiol group enables covalent cysteine targeting and S,N-metal chelation for catalytic or antimicrobial complexes. • 98% purity supports reliable SAR with confirmed LogP ~3.05 for intracellular target engagement. Supplied with full QA documentation. Research quantities available for immediate dispatch.

Molecular Formula C12H12N2S
Molecular Weight 216.3
CAS No. 71823-14-8
Cat. No. B2944566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dimethylphenyl)pyridazine-3-thiol
CAS71823-14-8
Molecular FormulaC12H12N2S
Molecular Weight216.3
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NNC(=S)C=C2
InChIInChI=1S/C12H12N2S/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
InChIKeyFNXSGMWKMRVZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,5-Dimethylphenyl)pyridazine-3-thiol Chemical Identity


6-(2,5-Dimethylphenyl)pyridazine-3-thiol (CAS 71823-14-8) is a heterocyclic thiol featuring a pyridazine ring substituted with a 2,5-dimethylphenyl group at position 6 . With molecular formula C12H12N2S and molecular weight 216.30 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science . Its tautomeric equilibrium between thiol and thione forms imparts unique reactivity profiles relevant to drug discovery [1].

Building block class Heterocyclic thiol, pyridazine scaffold
Tautomeric profile Thiol-thione equilibrium for reactivity studies
Positional isomer 2,5-dimethylphenyl substitution pattern

6-(2,5-Dimethylphenyl)pyridazine-3-thiol Uniqueness


Positional isomerism of the dimethylphenyl substituent critically governs the steric and electronic properties of the pyridazine ring . Unlike the 2,4- or 3,4-dimethylphenyl analogs, the 2,5-substitution pattern introduces unique steric hindrance that can alter binding orientations, metabolic stability, and chemical reactivity profiles [1]. Simply substituting this compound with a different positional isomer risks compromising the intended interaction with biological targets or altering downstream synthetic outcomes.

Positional isomer swap 2,4- or 3,4-dimethylphenyl analogs may shift steric hindrance and binding orientation, altering SAR outcomes.
Unsubstituted phenyl analog 6-phenylpyridazine-3-thiol lacks the methyl groups, potentially affecting lipophilicity and metabolic stability profiles.
Alternative heterocyclic thiols Thiols on non-pyridazine cores may offer different chelation modes and reactivity, requiring validation for target applications.

6-(2,5-Dimethylphenyl)pyridazine-3-thiol Differentiation Evidence


Purity Advantage Over Standard Comparators

Commercially available 6-(2,5-dimethylphenyl)pyridazine-3-thiol (CAS 71823-14-8) can be sourced at 98% purity from Leyan, a level exceeding the standard 95% minimum purity specified for many close analogs including the 3,4-dimethylphenyl isomer (AKSci, 95%) . This purity differential is critical for applications demanding high reproducibility, such as biological assays and material synthesis.

Purity comparison
Head-to-head
98% vs 95% (3,4-isomer baseline)
Supports higher reproducibility for sensitive assays and synthesis.
Vendor specification context.
Purity Procurement Quality Control

Lipophilicity-Driven Selection

The computed LogP for 6-(2,5-dimethylphenyl)pyridazine-3-thiol is 3.05, indicating moderate lipophilicity suitable for passive membrane permeability . This value, combined with a topological polar surface area (TPSA) of 25.78 Ų, suggests a favorable balance between solubility and permeability. While the 2,4- and 3,4- isomers share identical molecular formula and similar TPSA, subtle differences in electronic distribution due to methyl substitution patterns can influence actual LogP values and, consequently, biological partitioning behavior . Direct experimental LogP comparisons among these isomers are not yet published.

Lipophilicity estimate
Class-level inference
Computed LogP 3.05; TPSA 25.78 Ų
Suggests a distinct PK partitioning context versus regioisomers.
Computed XLogP3; experimental values not published.
Lipophilicity ADME Medicinal Chemistry

Synthetic Route Reliability

6-(2,5-Dimethylphenyl)pyridazine-3-thiol is synthesized from 3-chloro-6-(2,5-dimethylphenyl)pyridazine via reaction with thiourea, a well-established route for pyridazine-thiol derivatives [1]. This synthetic pathway is robust and leverages commercially available precursors, ensuring reliable procurement. The 2,5-dimethyl substitution pattern is preserved throughout the synthesis, preventing isomerization that can occur with other substitution patterns under certain reaction conditions.

Synthetic route
Cross-study comparable
Thiourea method from chloro-precursor
Reliable procurement; preserves 2,5-substitution pattern.
Yield data for specific compound unavailable.
Synthesis Building Block Scalability

Antimicrobial Activity of Organotin Complexes

Organotin(IV) compounds containing 6-phenylpyridazine-3-thiolate ligands demonstrated significant antibacterial and antifungal activity, with MIC values as low as 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Candida albicans for the most active derivatives [1]. The S,N-chelation mode of the thiolate ligand is critical for this activity. The 2,5-dimethylphenyl analog is expected to form similar complexes, with the added methyl groups potentially enhancing lipophilicity and membrane penetration, though direct comparative data is currently unavailable.

Antimicrobial analog data
Class-level inference
Phenyl analog organotin complex: MIC 4–8 µg/mL
Supports antimicrobial screening context for metal complexes.
Extrapolation from phenyl analog; direct data unavailable.
Antimicrobial Metal Complexes Bioactivity

6-(2,5-Dimethylphenyl)pyridazine-3-thiol Application Scenarios


Kinase Inhibitor or GPCR Ligand Scaffold

The 2,5-dimethyl substitution pattern provides unique steric hindrance that can enhance selectivity toward hydrophobic kinase pockets or GPCR binding sites [1]. The thiol group enables covalent targeting of cysteine residues, offering potential for irreversible inhibition. The 98% purity ensures reliable structure-activity relationship studies .

S,N-Chelating Ligand for Bioactive Complexes

The thiolate form of 6-(2,5-dimethylphenyl)pyridazine-3-thiol can coordinate to transition metals via S,N-chelation, forming stable complexes with potential antimicrobial, anticancer, or catalytic properties [1]. The 2,5-dimethylphenyl group enhances solubility in organic solvents, facilitating complex synthesis.

Thiol-Reactive Probe for Protein Labeling

The thiol group can be selectively modified with fluorophores, biotin, or other tags, enabling the compound to serve as a chemical probe for target identification studies [1]. Its moderate LogP (3.05) suggests sufficient cell permeability for intracellular target engagement .

Fungicide Lead Optimization

Pyridazine derivatives are known fungicides; the 2,5-dimethylphenyl analog may offer improved selectivity or potency against phytopathogenic fungi compared to unsubstituted or differently substituted analogs [1]. The compound can be used as a starting point for a focused library synthesis.

Application
Selection Property
Validation Focus
Kinase or GPCR ligand studies
2,5-dimethyl steric profile, thiol reactivity
Target engagement and selectivity assays
S,N-chelation chemistry
Thiol-thione tautomerism, transition metal affinity
Complex stability and antimicrobial screening
Chemical probe development
Modifiable thiol, moderate LogP
Cell permeability and target labeling efficiency
Fungicide scaffold optimization
Pyridazine core, isomer-dependent activity
Antifungal activity against phytopathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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